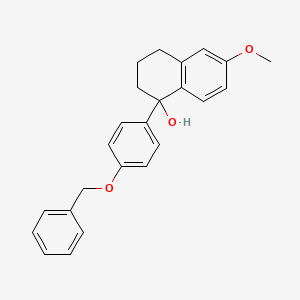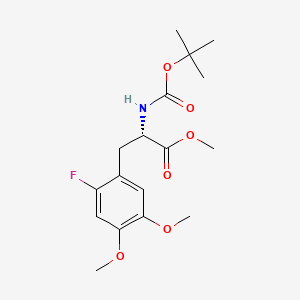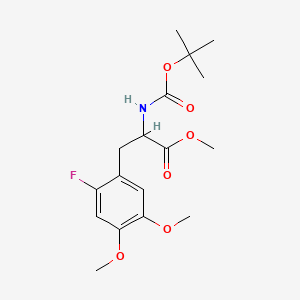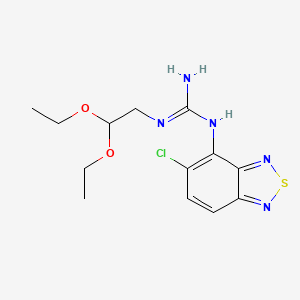
Roflumilast Impurity E
Übersicht
Beschreibung
Roflumilast Impurity E is a byproduct formed during the synthesis of roflumilast, a selective phosphodiesterase-4 inhibitor used primarily for the treatment of chronic obstructive pulmonary disease (COPD).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Roflumilast Impurity E involves several key steps:
Oxidation: The resulting compound is then oxidized using sodium chlorite to yield the corresponding acid.
Chlorination: The acid undergoes chlorination to form the desired intermediate.
N-Acylation: Finally, N-acylation of 3,5-dichloropyridin-4-amine with the intermediate produces this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The use of acetonitrile as a solvent in all steps facilitates easier recovery and purification .
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, particularly during its synthesis.
Substitution: N-acylation is a key substitution reaction involved in its formation.
Common Reagents and Conditions:
Oxidizing Agent: Sodium chlorite is used for oxidation.
Solvent: Acetonitrile is employed throughout the synthesis.
Nucleophilic Substitution: Cyclopropylmethyl bromide is used for O-alkylation.
Major Products:
Wissenschaftliche Forschungsanwendungen
Roflumilast-Verunreinigung E wird hauptsächlich im Zusammenhang mit ihrer Bildung und Entfernung während der Synthese von Roflumilast untersucht. Ihr Vorhandensein und ihre Charakterisierung sind entscheidend, um die Reinheit und Wirksamkeit des endgültigen pharmazeutischen Produkts zu gewährleisten . Darüber hinaus hilft das Verständnis ihrer Bildung bei der Optimierung von Synthesewegen und der Verbesserung von industriellen Produktionsprozessen .
5. Wirkmechanismus
Es wird angenommen, dass Roflumilast-Verunreinigung E, wie Roflumilast, Phosphodiesterase-4 hemmt, ein Enzym, das für den Abbau von cyclischem Adenosinmonophosphat (cAMP) verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht die Verbindung die intrazellulären cAMP-Spiegel, was verschiedene Entzündungsreaktionen modulieren kann .
Ähnliche Verbindungen:
Roflumilast: Die Stammverbindung, die zur Behandlung von COPD verwendet wird.
Piclamilast: Ein weiterer Phosphodiesterase-4-Inhibitor mit ähnlicher Struktur.
Einzigartigkeit: Roflumilast-Verunreinigung E ist aufgrund ihres spezifischen Bildungsweges und ihrer Rolle als Verunreinigung bei der Synthese von Roflumilast einzigartig. Ihr Vorhandensein und ihre Charakterisierung sind für die Qualitätskontrolle in der pharmazeutischen Produktion unerlässlich .
Wirkmechanismus
Roflumilast Impurity E, like roflumilast, is believed to inhibit phosphodiesterase-4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, the compound increases intracellular cAMP levels, which can modulate various inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Roflumilast: The parent compound, used for treating COPD.
Piclamilast: Another phosphodiesterase-4 inhibitor with a similar structure.
Uniqueness: Roflumilast Impurity E is unique due to its specific formation pathway and its role as an impurity in the synthesis of roflumilast. Its presence and characterization are essential for quality control in pharmaceutical manufacturing .
Eigenschaften
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2N2O3/c14-7-4-18-5-8(15)11(7)19-12(21)6-1-2-10(9(20)3-6)22-13(16)17/h1-5,13,20H,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHTYXYJBZYTEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162357 | |
| Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-76-8 | |
| Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,5-DICHLORO-4-PYRIDINYL)-4-(DIFLUOROMETHOXY)-3-HYDROXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RXV4ND32V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)


![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)



![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)
![5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride](/img/structure/B588193.png)

![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)
